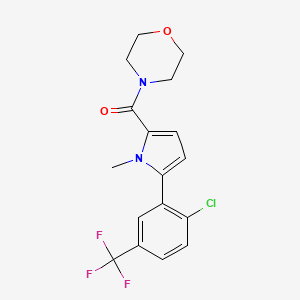
(5-(2-クロロ-5-(トリフルオロメチル)フェニル)-1-メチル-1H-ピロール-2-イル)(モルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone is a complex organic compound that has garnered significant interest in various scientific fields. It belongs to a class of compounds known for their potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. The unique structural features of this compound, including the trifluoromethyl group and morpholino moiety, contribute to its distinct chemical properties and reactivity.
科学的研究の応用
Chemistry: In synthetic organic chemistry, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biomolecular targets makes it a candidate for drug development and biomedical research.
Industry: In materials science, the compound's structural attributes make it useful in the design of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in developing high-performance materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone typically involves multiple steps. The initial step often includes the formation of the pyrrole ring, followed by functional group modifications. A common synthetic route includes:
Starting with 2-chloro-5-(trifluoromethyl)aniline, which undergoes a reaction with an acyl chloride to form an amide.
The amide is then cyclized to form a substituted pyrrole ring.
Subsequent methylation of the pyrrole nitrogen creates the 1-methyl-1H-pyrrol-2-yl group.
The final step involves the coupling of the pyrrole moiety with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might involve optimized reaction conditions to enhance yield and purity. Catalysts, temperature control, and solvent selection are crucial factors in ensuring efficient production. Continuous flow chemistry and automated synthesis platforms might also be employed to scale up production.
化学反応の分析
Types of Reactions: (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to introduce hydroxyl or carbonyl groups.
Reduction: Selective reduction reactions can modify specific functional groups without altering the overall structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines).
Major Products Formed: The major products depend on the specific reactions and conditions employed. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various aryl-substituted products.
作用機序
Comparison with Other Compounds: Compared to other compounds with similar structures, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone exhibits unique properties:
Stability: The presence of the trifluoromethyl group enhances thermal and chemical stability.
Reactivity: Its morpholino moiety provides distinctive reactivity patterns compared to compounds with other substituents.
Biological Activity: The combination of chloro and trifluoromethyl groups may contribute to enhanced biological activities not observed in similar compounds without these features.
類似化合物との比較
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)(morpholino)methanone
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(piperidino)methanone
(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
This compound's multifaceted attributes make it a subject of ongoing research and application across various scientific domains. Whether it's exploring new synthetic methodologies or investigating its potential therapeutic uses, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone continues to captivate the interest of researchers worldwide.
特性
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c1-22-14(12-10-11(17(19,20)21)2-3-13(12)18)4-5-15(22)16(24)23-6-8-25-9-7-23/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAMGZRCJYNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N2CCOCC2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
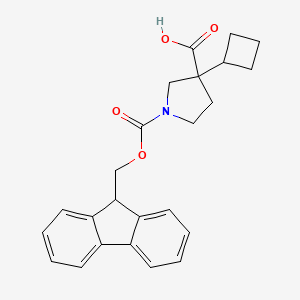

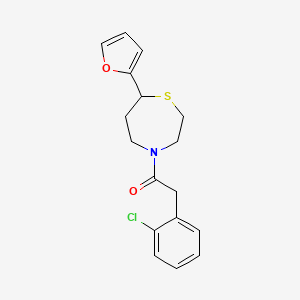
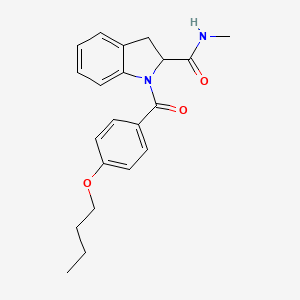
![4-(diethylsulfamoyl)-N-{[4-(2,5-dimethylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2484360.png)
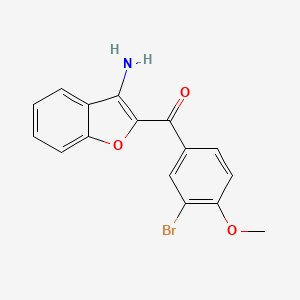
![2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2484364.png)
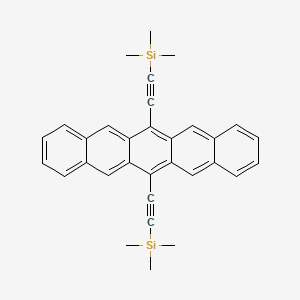
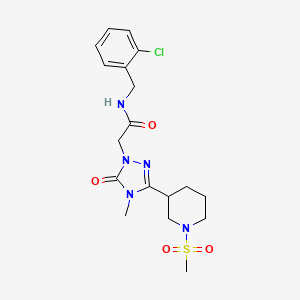
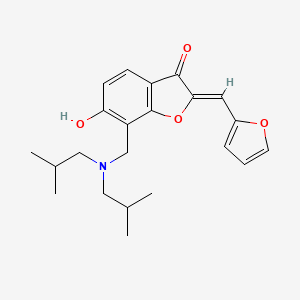
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)


